Cas no 2097890-18-9 (3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide)
![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide structure](https://www.kuujia.com/scimg/cas/2097890-18-9x500.png)
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
- 3-methylsulfanyl-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
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- Inchi: 1S/C18H21NO2S2/c1-22-15-5-2-4-14(12-15)18(20)19-17(16-6-3-11-23-16)13-7-9-21-10-8-13/h2-6,11-13,17H,7-10H2,1H3,(H,19,20)
- InChI Key: RHEZFIXPTCCVNQ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1CCOCC1)NC(C1C=CC=C(C=1)SC)=O
Computed Properties
- Exact Mass: 347.10137126 g/mol
- Monoisotopic Mass: 347.10137126 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 91.9
- Molecular Weight: 347.5
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-0867-5mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-5μmol |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-20μmol |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-30mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-50mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-10μmol |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-20mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-40mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-15mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-0867-10mg |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide |
2097890-18-9 | 10mg |
$79.0 | 2023-09-08 |
3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
3-(Methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide: A Comprehensive Overview
The compound 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS No. 2097890-18-9) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a benzamide moiety, a methylsulfanyl group, and a thiophene ring, which contribute to its versatile chemical properties and potential applications.
Recent studies have highlighted the importance of benzamide derivatives in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The presence of the methylsulfanyl group in this compound adds an additional layer of complexity, as it is known to enhance the molecule's stability and bioavailability. Furthermore, the thiophene ring, a heterocyclic aromatic compound, is renowned for its ability to participate in various chemical reactions, including π–π interactions and hydrogen bonding, making it a valuable component in the design of bioactive molecules.
The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the production of this compound. These methods not only improve efficiency but also reduce the environmental impact associated with traditional synthetic approaches.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer drug development. Its ability to modulate key signaling pathways makes it a compelling candidate for further preclinical studies. Additionally, in materials science, the compound's unique electronic properties have been explored for use in organic electronics, particularly in the development of novel semiconducting materials.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 3-(methylsulfanyl)-N-[(oxan-4-y1)(thiophen-2-y1)methyl]benzamide, providing insights into its interaction with biological targets at the molecular level. These studies have revealed that the compound exhibits favorable binding affinities towards certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as chronic pain and neurodegenerative diseases.
Moreover, the integration of green chemistry principles into the synthesis and application of this compound has been a focal point of recent research efforts. By utilizing renewable resources and minimizing waste generation, scientists aim to enhance the sustainability of this compound's production process while maintaining its high performance characteristics.
In conclusion, 3-(methylsulfanyl)-N-[(oxan-y1)(thiophen-y1)methyl]benzamide (CAS No. 2097890-y1) represents a cutting-edge molecule with vast potential across multiple scientific disciplines. Its intricate structure and diverse functional groups make it an ideal candidate for advancing both therapeutic and materials-based innovations. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future advancements in chemistry and beyond.
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